molecular formula C19H26N8S B6507700 3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea CAS No. 898623-32-0

3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea

Cat. No.: B6507700
CAS No.: 898623-32-0
M. Wt: 398.5 g/mol
InChI Key: NOTNBXTWIJNTQR-UHFFFAOYSA-N
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Description

3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its triazinyl and thiourea functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes

The synthesis of 3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea involves multiple steps. Typically, the process begins with the formation of the triazine ring, followed by the introduction of the pyrrolidinyl groups and the thiourea moiety. The reaction conditions often require a controlled temperature and the use of specific catalysts to ensure the desired product yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by utilizing high-efficiency reactors and advanced purification techniques. These methods ensure a consistent product quality and minimize by-products. Industrial production also involves rigorous quality control measures to meet the high standards required for its various applications.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

  • Oxidation: Where the thiourea moiety can be oxidized to form sulfenic or sulfinic acids.

  • Reduction: This compound can be reduced under specific conditions to form amines and related structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminium hydride, and nucleophiles such as amines or alkoxides. Reaction conditions are typically controlled to optimize the yield and selectivity of the desired products.

Major Products

Major products from these reactions often include derivatives with modified functional groups, which can be further utilized in various research and industrial applications.

Scientific Research Applications

3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea finds extensive applications in:

  • Chemistry: Used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

  • Biology: Plays a role in the development of bioactive molecules and potential therapeutic agents.

  • Medicine: Investigated for its potential use in drug design, particularly due to its unique structural features.

  • Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-triazin-2-amine derivatives: These compounds share the triazinyl core but differ in substituents.

  • Thiourea derivatives: These compounds have the thiourea group but vary in their other functional groups.

Uniqueness

The uniqueness of 3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea lies in its combined structural features, which provide distinct reactivity and interaction profiles. This makes it particularly valuable for specific applications where both triazinyl and thiourea functionalities are desired.

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Properties

IUPAC Name

1-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N8S/c1-14-6-8-15(9-7-14)20-19(28)25-24-16-21-17(26-10-2-3-11-26)23-18(22-16)27-12-4-5-13-27/h6-9H,2-5,10-13H2,1H3,(H2,20,25,28)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTNBXTWIJNTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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